molecular formula C9H11BrO2S B6255861 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene CAS No. 1876539-18-2

4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene

Cat. No.: B6255861
CAS No.: 1876539-18-2
M. Wt: 263.2
InChI Key:
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Description

4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene is an organic compound with the molecular formula C9H11BrO2S It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a methoxymethylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene typically involves the bromination of a suitable precursor, followed by the introduction of the methoxy and methoxymethylsulfanyl groups. One common method involves the bromination of 1-methoxy-2-[(methoxymethyl)sulfanyl]benzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethylsulfanyl group can enhance the compound’s binding affinity and specificity for its target, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxy-1-(methoxymethyl)benzene
  • 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene
  • 4-Bromo-1-fluoro-2-nitrobenzene
  • 4-Methoxybenzyl bromide

Uniqueness

4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene is unique due to the presence of the methoxymethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

1876539-18-2

Molecular Formula

C9H11BrO2S

Molecular Weight

263.2

Purity

0

Origin of Product

United States

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